DGAT Inhibitory Potency: Kushenol K vs. Kurarinone and Kushenol H
Kushenol K exhibits a 23-fold lower potency in inhibiting diacylglycerol acyltransferase (DGAT) activity in vitro compared to the structurally related prenylflavonoid kurarinone, highlighting the critical negative impact of C3 hydroxylation on this specific activity. Furthermore, it is 1.76-fold less potent than kushenol H, another C3-hydroxylated analog. Non-prenylated flavonoids lacking the lavandulyl side chain (e.g., hesperetin, naringenin, quercetin, kaempferol) showed no DGAT inhibitory activity at concentrations up to 800 µM, confirming the side chain as essential .
| Evidence Dimension | Inhibition of diacylglycerol acyltransferase (DGAT) activity |
|---|---|
| Target Compound Data | IC50 = 250 µM |
| Comparator Or Baseline | Kurarinone (IC50 = 10.9 µM), Kuraridin (IC50 = 9.8 µM), Kurarinol (IC50 = 8.6 µM), Kushenol H (IC50 = 142.0 µM), and non-prenylated flavonoids (IC50 > 800 µM) |
| Quantified Difference | 23-fold less potent than kurarinone (250 µM vs 10.9 µM); 1.76-fold less potent than kushenol H (250 µM vs 142 µM); >3.2-fold more potent than non-prenylated flavonoids (>800 µM). |
| Conditions | In vitro enzyme assay using DGAT isolated from rat liver microsomes. |
Why This Matters
For researchers requiring a DGAT inhibitor with a defined, moderate potency distinct from the high potency of analogs like kurarinone, Kushenol K provides a valuable tool for creating a graded dose-response or for studies where partial inhibition is desired.
